molecular formula C13H18ClN3O B12220830 N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride

N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12220830
M. Wt: 267.75 g/mol
InChI Key: ZJMNQGOMKWEACF-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by the presence of an ethoxyphenyl group attached to a pyrazole ring, which is further modified with a methyl group and an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine typically involves the reaction of 4-ethoxybenzyl chloride with 1-methylpyrazol-3-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin (N-(4-ethoxyphenyl)acetamide): Known for its analgesic and antipyretic properties.

    Etazene (N,N-diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}-ethan-1-amine): A synthetic opioid with analgesic properties.

Uniqueness

N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-3-17-12-6-4-11(5-7-12)10-14-13-8-9-16(2)15-13;/h4-9H,3,10H2,1-2H3,(H,14,15);1H

InChI Key

ZJMNQGOMKWEACF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=NN(C=C2)C.Cl

Origin of Product

United States

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